4-Benzylamino-3-nitrocoumarin

Descripción general

Descripción

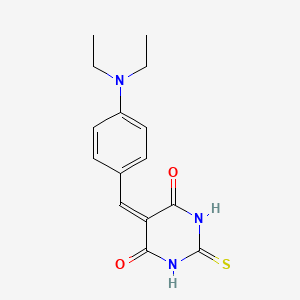

4-Benzylamino-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and their derivatives have been extensively studied for their pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylamino-3-nitrocoumarin typically involves the selective mono N-alkylation of 3-aminocoumarin with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (100°C). This is followed by the nitration of the N-alkylated product using bromodimethylsulfide (BDMS) in dichloromethane (DCM) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzylamino-3-nitrocoumarin undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like sodium borohydride in the presence of palladium on charcoal.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Iron powder in the presence of acetic acid.

Reduction: Sodium borohydride with palladium on charcoal.

Substitution: Benzyl bromide with potassium carbonate in DMF.

Major Products Formed:

Reduction: Formation of 4-benzylamino-3-aminocoumarin.

Substitution: Formation of various substituted coumarin derivatives depending on the substituents used.

Aplicaciones Científicas De Investigación

4-Benzylamino-3-nitrocoumarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Investigated for its potential anticonvulsant and antimicrobial activities.

Industry: Utilized in the development of new materials with specific optical properties.

Mecanismo De Acción

The mechanism of action of 4-Benzylamino-3-nitrocoumarin involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylamino group enhances the compound’s ability to bind to specific proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with GABA receptors and other neurotransmitter systems .

Comparación Con Compuestos Similares

4-Arylamino-3-nitrocoumarins: These compounds have similar structures but differ in the aryl substituents, affecting their thermal stability and biological activity.

3-Aminocoumarin Derivatives: These compounds share the aminocoumarin core but differ in the substituents at the 3-position, influencing their chemical reactivity and applications.

Uniqueness: 4-Benzylamino-3-nitrocoumarin is unique due to the presence of both benzylamino and nitro groups, which confer distinct chemical and biological properties.

Propiedades

IUPAC Name |

4-(benzylamino)-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBIJZSVHCCMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198533 | |

| Record name | Coumarin, 4-benzylamino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50527-29-2 | |

| Record name | Coumarin, 4-benzylamino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-benzylamino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)

![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)

![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)

![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)

![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)

![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)